molecular formula C9H12N2Na3O14P3 B8117205 2'-Deoxyuridine-5'-triphosphate trisodium salt

2'-Deoxyuridine-5'-triphosphate trisodium salt

カタログ番号: B8117205
分子量: 534.09 g/mol
InChIキー: ZRBIYZSADNSZMR-MILVPLDLSA-K
注意: 研究専用です。人間または獣医用ではありません。
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説明

Molecular Composition and Structural Formula Analysis

The molecular formula of dUTP trisodium salt is C₉H₁₅N₂Na₃O₁₄P₃ , with a molecular weight of 537.11 g/mol . Its structure comprises a deoxyribose sugar linked to a uracil base and a triphosphate group stabilized by three sodium ions (Fig. 1). The SMILES notation (C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na]) highlights the stereochemistry of the deoxyribose ring, the orientation of the uracil moiety, and the triphosphate backbone.

Table 1: Key Chemical Identifiers

Property Value
CAS Number 102814-08-4
Molecular Formula C₉H₁₅N₂Na₃O₁₄P₃
Molecular Weight 537.11 g/mol
IUPAC Name [[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate; sodium
PubChem CID 131843218

The trisodium salt form enhances solubility in aqueous buffers, making it ideal for enzymatic assays. The uracil base’s 2,4-dioxopyrimidine structure allows selective recognition by DNA repair enzymes, distinguishing it from thymine-containing nucleotides.

Crystallographic Studies and Three-Dimensional Conformation

While direct crystallographic data for dUTP trisodium salt are limited, studies on its enzymatic interactions provide indirect insights. For example, the human dUTPase (PDB: 1Q5U) binds dUTP in a distorted antiparallel β-hairpin, where the uracil base forms hydrogen bonds with main-chain atoms (Fig. 2). This interaction excludes thymine and ribose, ensuring specificity for dUTP.

In feline immunodeficiency virus (FIV) dUTPase (PDB: 1DUD), the triphosphate group coordinates with a Mg²⁺ ion on the enzyme’s threefold axis, while conserved aspartate residues stabilize the transition state during hydrolysis. The sodium ions in dUTP trisodium salt likely mimic this Mg²⁺ coordination in solution, facilitating substrate-enzyme binding.

Key Structural Features:

  • Triphosphate Backbone : The negatively charged phosphate groups interact with cationic residues (e.g., Arg/Lys) in enzyme active sites.
  • Deoxyribose Conformation : The 2'-deoxy group prevents ribonucleotide incorporation into DNA, a critical feature for PCR applications.
  • Uracil Recognition : The 2,4-dioxo motif is essential for base-excision repair machinery.

Comparative Analysis with Related Deoxyribonucleotide Triphosphates

dUTP trisodium salt shares structural similarities with other deoxyribonucleotides but exhibits unique functional roles.

Table 2: Comparison of Deoxyribonucleotide Triphosphates

Property dUTP Trisodium Salt dATP ap-dUTP
Molecular Formula C₉H₁₅N₂Na₃O₁₄P₃ C₁₀H₁₂N₅O₁₂P₃ C₁₂H₁₈N₃O₁₄P₃
Molecular Weight 537.11 g/mol 487.15 g/mol 521.20 g/mol
Key Modification Sodium-stabilized triphosphate Adenine base 5-(3-aminoprop-1-ynyl) group
Applications PCR contamination control DNA synthesis Fluorescent labeling
  • dATP : Lacks the uracil base, making it unsuitable for uracil-excision assays but critical for DNA replication.
  • ap-dUTP : Contains an alkyne-modified uracil for click chemistry applications, unlike the unmodified dUTP.
  • 5-Ethyl-dUTP : The ethyl group at C5 sterically hinders DNA polymerase, acting as a chain terminator.

特性

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBIYZSADNSZMR-MILVPLDLSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na3O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Mechanism

  • Monophosphorylation :

    • 2'-Deoxyuridine reacts with phosphorus oxychloride (POCl₃) in the presence of a proton sponge (1,8-bis(dimethylamino)naphthalene) to form a reactive 5'-phosphorodichloridate intermediate.

    • Key conditions:

      • Solvent: Anhydrous trimethyl phosphate

      • Temperature: -13°C to 0°C

      • Reaction time: 3–7 minutes.

  • Pyrophosphate Coupling :

    • The intermediate reacts with tributylammonium pyrophosphate to form a cyclic triphosphate, which is hydrolyzed to dUTP·Na₃ using triethylammonium bicarbonate (TEAB).

Optimization and Yield

Recent advancements have refined this method:

  • Reduced side products : Short reaction times (3–7 minutes) minimize 3'-phosphorylation byproducts.

  • Temperature control : Lower temperatures (-13°C) improve regioselectivity for the 5'-position.

  • Yield : 65–70% after anion-exchange chromatography.

Table 1: Optimized Yoshikawa Protocol Parameters

ParameterOptimal ConditionEffect on Yield/Purity
POCl₃ Equivalents1.5 eqMaximizes 5'-selectivity
Reaction Time5 minReduces diphosphate byproducts
Temperature-13°CEnhances regioselectivity
Pyrophosphate SourceTributylammonium saltImproves solubility

Ludwig One-Pot Synthesis

The Ludwig method streamlines dUTP·Na₃ synthesis into a single reaction vessel, eliminating intermediate purification.

Key Steps

  • Simultaneous Phosphorylation and Coupling :

    • 2'-Deoxyuridine is treated with POCl₃ and tributylammonium pyrophosphate in a trimethyl phosphate/water system.

    • The reaction proceeds via a cyclic trimetaphosphate intermediate, which hydrolyzes to dUTP·Na₃.

  • Advantages :

    • Scalability : Gram-scale synthesis feasible.

    • Yield : 65–70%, comparable to Yoshikawa.

Table 2: Ludwig Method vs. Yoshikawa Protocol

FeatureLudwig MethodYoshikawa Procedure
StepsOne-potTwo-step
PurificationSingle chromatographic stepMultiple steps
Byproduct FormationModerateLow (with optimization)
Industrial ApplicabilityHighModerate

Phosphoramidite-Based Synthesis

This modern approach uses salicyl phosphorochloridite to achieve 5'-selective phosphorylation without protecting groups.

Reaction Overview

  • Phosphitylation :

    • 2'-Deoxyuridine reacts with salicyl phosphorochloridite to form a phosphoramidite intermediate.

  • Oxidation and Hydrolysis :

    • Iodine oxidation followed by aqueous hydrolysis yields dUTP·Na₃.

Benefits and Limitations

  • Yield : 60–65%.

  • Applications : Suitable for synthesizing modified dUTP analogues (e.g., biotin-11-dUTP).

  • Challenges : Requires strict anhydrous conditions.

Enzymatic Synthesis

Although less common, enzymatic methods use DNA polymerases or nucleoside diphosphate kinases to phosphorylate 2'-deoxyuridine monophosphate (dUMP).

Key Enzymes

  • dUTPase : Catalyzes the conversion of dUMP to dUTP in the presence of ATP.

  • Polymerase-based systems : Incorporate dUTP into DNA strands, enabling post-synthetic isolation.

Industrial Relevance

  • Purity : >98% with minimal inorganic phosphate contaminants.

  • Cost : High due to enzyme procurement.

Analytical Characterization

Rigorous quality control is essential for pharmaceutical-grade dUTP·Na₃.

Table 3: Analytical Methods for dUTP·Na₃ Validation

MethodParameter AnalyzedKey Findings
HPLC (Ion-Exchange)PurityResolves dUTP from dUMP/diP
³¹P-NMRPhosphorylation patternConfirms 5'-triphosphate
Mass SpectrometryMolecular weight[M-Na]⁺ = 534.09 Da
Enzymatic AssayBioactivityIncorporation by Taq polymerase

科学的研究の応用

Role in Polymerase Chain Reaction (PCR)

dUTP is predominantly used in PCR to prevent carryover contamination. When incorporated into PCR reactions, it substitutes for deoxythymidine triphosphate (dTTP). The key benefits include:

  • Prevention of Contamination : Using uracil DNA glycosylase (UDG) alongside dUTP allows for the degradation of any carryover DNA that contains uracil, thus preventing false positives .
  • Enhanced Specificity : The incorporation of dUTP can help study the specificity and kinetics of dUTPase, an enzyme that hydrolyzes dUTP to prevent its incorporation into DNA, thereby maintaining genomic integrity .

Studies on dUTPase Enzymes

dUTPase (EC 3.6.1.23) plays a crucial role in cellular metabolism by regulating the levels of dUTP within cells. The applications of dUTP in studying these enzymes include:

  • Kinetic Studies : Researchers utilize dUTP to analyze the kinetics and distribution of dUTPases, which are vital for protecting cells from the incorporation of uracil into DNA .
  • Drug Development : Understanding the function and regulation of dUTPases can lead to the development of therapeutic agents targeting diseases associated with nucleotide metabolism dysregulation, such as cancer .

Therapeutic Applications

Emerging research suggests potential therapeutic applications of dUTP beyond laboratory settings:

  • Antiviral Research : Some studies indicate that nucleotide analogs like dUTP may have antiviral properties by inhibiting viral replication mechanisms, making them candidates for drug development against viral infections .
  • Cancer Therapy : The modulation of nucleotide pools using compounds like dUTP could be leveraged to enhance the efficacy of certain chemotherapeutic agents by selectively targeting rapidly dividing cancer cells .

Case Study 1: PCR Optimization

In a study focused on optimizing PCR conditions, researchers found that substituting dTTP with dUTP significantly reduced the rate of false-positive results attributed to contamination. This was particularly evident in experiments involving high-throughput sequencing where accuracy is paramount .

Case Study 2: Antiviral Properties

A recent investigation explored the antiviral effects of nucleotide analogs, including dUTP, against various viruses. The study demonstrated that incorporating such analogs into viral RNA synthesis pathways could effectively inhibit replication, suggesting a new avenue for antiviral drug development .

作用機序

2’-Deoxyuridine-5’-triphosphate trisodium salt exerts its effects primarily through its incorporation into DNA during synthesis. It acts as a substrate for DNA polymerases, replacing thymidine triphosphate (dTTP). This incorporation can lead to DNA strand breaks and mutations if not properly regulated. The enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) plays a critical role in preventing the accumulation of 2’-deoxyuridine-5’-triphosphate by converting it to 2’-deoxyuridine-5’-monophosphate (dUMP), thus maintaining DNA integrity .

類似化合物との比較

Core Structural Differences

  • Sugar moiety : dUTP contains deoxyribose , distinguishing it from ribonucleotides like UTP (uridine triphosphate trisodium salt), which has ribose .
  • Base : Unlike dTTP (thymidine triphosphate), dUTP features uracil instead of thymine. This difference allows uracil-DNA glycosylase to target dUTP-containing DNA .
  • Phosphate groups : dUTP, like other dNTPs (dATP, dCTP, dGTP), has a triphosphate group but differs in sodium salt formulation. For example, dCTP trisodium salt (CAS 109909-44-6) shares a similar triphosphate-sodium structure .

Table 1: Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
dUTP trisodium salt 102814-08-4 C₉H₁₅N₂Na₃O₁₄P₃ 537.11 Deoxyribose, uracil, triphosphate
dGTP trisodium salt 93919-41-6 C₁₀H₁₄N₅Na₃O₁₃P₃ 563.14 Deoxyribose, guanine, triphosphate
dCTP trisodium salt 109909-44-6 C₉H₁₄N₃Na₃O₁₃P₃ 545.11 Deoxyribose, cytosine, triphosphate
UTP trisodium salt 19817-92-6 C₉H₁₂N₂Na₃O₁₅P₃ 586.10 Ribose, uracil, triphosphate
2'-F-dUTP N/A C₉H₁₂FN₂Na₃O₁₃P₃ ~556.09 (estimated) 2'-fluoro modification on deoxyribose

Enzyme Specificity

  • dUTPase : Specifically hydrolyzes dUTP to dUMP, unlike other phosphatases that act on dATP or dGTP .
  • DNA polymerases : Incorporate dUTP less efficiently than dTTP due to steric and recognition differences .

PCR and DNA Sequencing

  • dUTP trisodium salt : Replaces dTTP in PCR to enable contamination control .
  • dCTP/dGTP/dATP : Standard components of dNTP mixes for DNA amplification .

Physicochemical Properties and Handling

Solubility and Stability

  • dUTP trisodium salt : Soluble in water (100 mM stock solutions); stable at -20°C .
  • dGTP trisodium salt : Soluble in water (75 mM), >98% purity .
  • UTP trisodium salt : Similar solubility but prone to hydrolysis in acidic conditions .

生物活性

2'-Deoxyuridine-5'-triphosphate trisodium salt (dUTP) is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and repair. This compound is widely used in molecular biology applications, including polymerase chain reaction (PCR), where it serves as a substrate for DNA polymerases. Understanding the biological activity of dUTP is essential for its effective application in research and clinical settings.

  • Molecular Formula : C₉H₁₃N₂Na₂O₁₄P₃
  • Molecular Weight : 512.105 g/mol
  • Density : 2.01 g/cm³
  • Solubility : Soluble in water
  • CAS Number : 102814-08-4

Role in DNA Synthesis and Repair

dUTP is integral to DNA replication and repair mechanisms. It is incorporated into DNA by DNA polymerases during replication. However, its incorporation can lead to mutations if not properly regulated, as dUTP is normally not present in DNA. Therefore, cells utilize enzymes such as uracil-DNA glycosylase to remove uracil from DNA, preventing potential mutagenesis.

Enzymatic Interactions

  • dUTPase Activity :
    • dUTPase (EC 3.6.1.23) hydrolyzes dUTP to dUMP and inorganic phosphate, thus preventing the incorporation of uracil into DNA.
    • The regulation of dUTP levels is critical for maintaining genomic integrity.
  • PCR Applications :
    • In PCR, dUTP can be used instead of deoxythymidine triphosphate (dTTP) to prevent contamination from previous reactions through the action of uracil-DNA glycosylase, which removes uracil from newly synthesized strands.

Antiviral and Antimicrobial Properties

Research indicates that dUTP exhibits antiviral properties against various viruses by inhibiting their replication processes. For instance, studies have shown that dUTP can interfere with the replication of HIV and other viral pathogens by disrupting their nucleic acid synthesis pathways .

Case Study 1: Inhibition of Viral Replication

A study demonstrated that the incorporation of dUTP into viral RNA could significantly inhibit the replication of HIV, suggesting its potential as a therapeutic agent in antiviral strategies .

Case Study 2: Role in Cancer Research

In cancer research, dUTP's ability to induce apoptosis in cancer cells has been explored. It was found that elevated levels of dUTP could lead to increased uracil incorporation into DNA, triggering cellular stress responses and apoptosis .

Data Table: Biological Activities of dUTP

Biological ActivityDescription
DNA SynthesisActs as a substrate for DNA polymerases during replication
DNA RepairPrevents uracil incorporation through dUTPase activity
Antiviral ActivityInhibits replication of viruses such as HIV
Induction of ApoptosisElevated levels can trigger apoptosis in cancer cells

Q & A

Q. What are the primary research applications of dUTP trisodium in molecular biology?

dUTP trisodium is widely used in:

  • PCR : As a substitute for dTTP to prevent carryover contamination via uracil-DNA glycosylase (UNG) treatment .
  • DNA repair studies : Investigating base excision repair (BER) mechanisms due to its incorporation into DNA, which triggers repair pathways .
  • Enzyme assays : Serving as a substrate for DNA polymerases, reverse transcriptases, and SAMHD1 phosphatase activity in antiviral defense studies .

Methodological Insight : For PCR, use dUTP at 20 mM in dNTP mixes with UNG to degrade uracil-containing templates from prior reactions .

Q. How does dUTP trisodium function as a substrate in DNA synthesis?

dUTP is incorporated into DNA opposite adenine during replication. Unlike thymidine triphosphate (dTTP), it lacks a methyl group, making it susceptible to excision by repair enzymes. This property is exploited to study replication fidelity and repair pathways .

Key Consideration : DNA polymerases vary in dUTP incorporation efficiency; optimize Mg²⁺ concentration (1.5–2.5 mM) and buffer pH (8.3–8.5) to minimize misincorporation .

Q. What are the critical storage and handling protocols for dUTP trisodium?

  • Storage : Aliquot and store at –20°C in neutral pH buffers (e.g., 10 mM Tris-HCl) to prevent hydrolysis to dUMP or dUDP .
  • Stability : Avoid freeze-thaw cycles and exposure to phosphatases. Solutions are stable for 6–12 months when stored properly .

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